molecular formula C12H20N4O B1371136 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol CAS No. 1156919-29-7

2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1371136
CAS No.: 1156919-29-7
M. Wt: 236.31 g/mol
InChI Key: QFFMYLHUNLXQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Aminomethylation Reactions : This compound and its derivatives are used in aminomethylation reactions, producing a variety of biologically active polymers and indole derivatives (Markova et al., 2017).

  • Precursor in Synthesis : It acts as a precursor in the synthesis of various compounds like 4-aminobenzoic acid derivatives, which are useful in selectively precipitating anions (Heininger & Meloan, 1992).

  • Synthesis of Pyridine Derivatives : This chemical plays a role in the synthesis of new pyridine derivatives, which have shown potential in antimicrobial applications (Patel & Agravat, 2007).

Applications in Material Science

  • Curing Behaviors with Epoxy Resins : In material science, derivatives of this compound are involved in studying curing behaviors with epoxy resins, enhancing solubility and thermal properties of materials (Lin et al., 2014).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : It's used in creating compounds with antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

  • Synthesis of Potential Antitumor Agents : This compound is a key ingredient in the synthesis of new compounds that have been evaluated for their antitumor activity, indicating its significance in cancer research (Hakobyan et al., 2020).

  • Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for their potential as analgesic agents, showing promising results in pain management (Aytemir, Uzbay, & Erol, 1999).

Environmental and Analytical Chemistry

  • Removal and Recovery of Anions : It's utilized in the selective removal and recovery of various anions from aqueous solutions, highlighting its importance in environmental chemistry (Heininger & Meloan, 1992).

Properties

IUPAC Name

2-[4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-10-11-2-1-3-14-12(11)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFMYLHUNLXQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.